1,7-Naphthyridin-8(7H)-one, 6-phenyl-
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Overview
Description
1,7-Naphthyridin-8(7H)-one, 6-phenyl- is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthyridin-8(7H)-one, 6-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction might involve the use of phenyl-substituted amines and ketones, followed by cyclization using acidic or basic catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridin-8(7H)-one, 6-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1,7-Naphthyridin-8(7H)-one, 6-phenyl- has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,7-Naphthyridin-8(7H)-one, 6-phenyl- involves its interaction with specific molecular targets. These might include enzymes, receptors, or DNA. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Naphthyridin-2(1H)-one
- Quinolin-8-ol
- Isoquinolin-1(2H)-one
Uniqueness
1,7-Naphthyridin-8(7H)-one, 6-phenyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it might exhibit different pharmacokinetic properties or binding affinities.
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
6-phenyl-2,3,4,4a,5,6,7,8a-octahydro-1H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C14H18N2O/c17-14-13-11(7-4-8-15-13)9-12(16-14)10-5-2-1-3-6-10/h1-3,5-6,11-13,15H,4,7-9H2,(H,16,17) |
InChI Key |
QHOLZULUKSHWPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(NC(=O)C2NC1)C3=CC=CC=C3 |
Origin of Product |
United States |
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